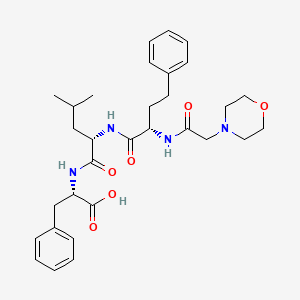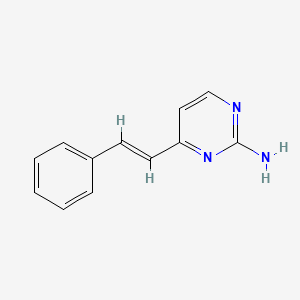![molecular formula C36H40ClNO5 B606695 4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride CAS No. 646995-35-9](/img/structure/B606695.png)
4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is known for its ability to bind to heme-free soluble guanylyl cyclase, exhibiting significant antihypertensive effects in vivo . It has been studied extensively for its potential therapeutic applications, particularly in cardiovascular diseases.
作用机制
Target of Action
BAY 58-2667 hydrochloride, also known as Cinaciguat hydrochloride, primarily targets the soluble guanylyl cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway and plays a crucial role in various physiological processes .
Mode of Action
Cinaciguat hydrochloride acts specifically on oxidized/heme-free sGC by binding to the enzyme’s heme pocket and mimicking the nitric-oxide-bound heme group . It directly activates sGC in a NO-independent manner . This activation leads to an increase in the biosynthesis of cyclic guanosine monophosphate (cGMP), resulting in vasodilation .
Biochemical Pathways
The activation of sGC by Cinaciguat hydrochloride leads to an increase in the levels of cGMP . cGMP is a second messenger involved in various physiological processes, including the regulation of vascular tone, cardiac function, and neurotransmission . The increased cGMP levels further activate protein kinase G (PKG), which has multiple downstream effects, including the opening of mitochondrial K ATP channels .
Pharmacokinetics
Cinaciguat hydrochloride pharmacokinetics were well described using an open, two-compartment model with an ‘effect compartment’ and elimination from the central compartment . The population mean estimates for the clearance and volume of distribution at steady state were 26.4 L/h and 18.4 L, respectively . The pharmacokinetics were linear, with no dose-dependent or time-dependent effects on the clearance or volume of distribution, and with moderate interindividual variability .
生化分析
Biochemical Properties
BAY 58-2667 hydrochloride plays a crucial role in biochemical reactions by activating soluble guanylyl cyclase (sGC). It binds to the heme-free form of sGC, leading to the production of cyclic guanosine monophosphate (cGMP). This activation is independent of nitric oxide, which differentiates it from other sGC activators . The compound interacts with various biomolecules, including proteins and enzymes involved in the cGMP signaling pathway. By increasing cGMP levels, BAY 58-2667 hydrochloride exerts vasodilatory effects and reduces blood pressure .
Cellular Effects
BAY 58-2667 hydrochloride has significant effects on various cell types and cellular processes. In cardiomyocytes, it inhibits hypertrophy by increasing cGMP levels and activating downstream signaling pathways such as vasodilator-stimulated phosphoprotein (VASP). This leads to reduced protein synthesis and superoxide generation . Additionally, BAY 58-2667 hydrochloride has been shown to limit cardiac fibroblast proliferation at higher concentrations, further contributing to its cardioprotective effects .
Molecular Mechanism
The molecular mechanism of BAY 58-2667 hydrochloride involves its binding to the heme-free form of soluble guanylyl cyclase (sGC). This binding mimics the nitric-oxide-bound heme group, leading to the activation of sGC and subsequent production of cyclic guanosine monophosphate (cGMP) . The increase in cGMP levels activates protein kinase G (PKG), which mediates various downstream effects, including vasodilation and inhibition of cardiomyocyte hypertrophy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BAY 58-2667 hydrochloride have been observed to change over time. The compound has a favorable safety profile and induces dose-dependent increases in heart rate and decreases in mean arterial pressure and diastolic blood pressure . Long-term studies have shown that BAY 58-2667 hydrochloride maintains its stability and efficacy, with no significant degradation observed . Additionally, its cardioprotective effects, such as reducing infarct size, have been demonstrated in both short-term and long-term studies .
Dosage Effects in Animal Models
The effects of BAY 58-2667 hydrochloride vary with different dosages in animal models. In rabbit and rat hearts, the compound significantly reduces infarct size when administered at doses ranging from 1 to 50 nM . Higher doses have been associated with increased cardiovascular-related adverse events, such as mild symptomatic hypotension . The compound’s cardioprotective effects, including reduced cardiac hypertrophy and fibrosis, are evident even at low concentrations .
Metabolic Pathways
BAY 58-2667 hydrochloride is involved in the cGMP signaling pathway. By activating soluble guanylyl cyclase (sGC), it increases the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors . This activation leads to various physiological effects, including vasodilation and inhibition of cardiac hypertrophy . The compound does not significantly affect other metabolic pathways, making it a selective activator of the cGMP signaling pathway .
Transport and Distribution
Within cells and tissues, BAY 58-2667 hydrochloride is transported and distributed primarily through passive diffusion. It binds to the heme-free form of soluble guanylyl cyclase (sGC) and accumulates in tissues with high sGC expression, such as the heart and blood vessels . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites effectively .
Subcellular Localization
BAY 58-2667 hydrochloride is localized primarily in the cytoplasm, where it interacts with soluble guanylyl cyclase (sGC). The compound’s activity is dependent on its ability to bind to the heme-free form of sGC, which is predominantly found in the cytoplasm . There are no specific targeting signals or post-translational modifications that direct BAY 58-2667 hydrochloride to other cellular compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BAY 58-2667 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Industrial Production Methods
Industrial production of BAY 58-2667 hydrochloride typically involves large-scale organic synthesis techniques. The process includes rigorous purification steps to achieve high purity levels (≥98%) required for pharmaceutical applications .
化学反应分析
Types of Reactions
BAY 58-2667 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives with altered biological activity .
科学研究应用
BAY 58-2667 hydrochloride has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Riociguat: Another soluble guanylyl cyclase activator, but with a different mechanism of action.
Nitroglycerin: A vasodilator with a hemodynamic effect similar to BAY 58-2667 hydrochloride but acts through a different pathway.
Uniqueness
BAY 58-2667 hydrochloride is unique in its ability to activate soluble guanylyl cyclase independently of nitric oxide, making it a valuable tool for studying nitric oxide-independent pathways and developing new therapeutic agents .
属性
IUPAC Name |
4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO5.ClH/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28;/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMBJOVHATVSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)








![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
